molecular formula C19H26ClN5O4S B6584705 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-methoxypropyl)-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1251707-52-4

3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-methoxypropyl)-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B6584705
CAS No.: 1251707-52-4
M. Wt: 456.0 g/mol
InChI Key: HHXMSWWWRFEHQD-UHFFFAOYSA-N
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Description

This compound is a pyrazole-4-carboxamide derivative featuring a sulfonamide-linked 4-(4-chlorophenyl)piperazine moiety and an N-(3-methoxypropyl) substituent.

Properties

IUPAC Name

3-[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl-N-(3-methoxypropyl)-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26ClN5O4S/c1-23-14-17(18(26)21-8-3-13-29-2)19(22-23)30(27,28)25-11-9-24(10-12-25)16-6-4-15(20)5-7-16/h4-7,14H,3,8-13H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHXMSWWWRFEHQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl)C(=O)NCCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The compound, 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-methoxypropyl)-1-methyl-1H-pyrazole-4-carboxamide, is a potent and selective ligand for the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The D4 subtype is known to influence cognitive and emotional processes, and dysregulation is implicated in certain neurological and psychiatric disorders.

Biological Activity

The compound 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-methoxypropyl)-1-methyl-1H-pyrazole-4-carboxamide , often referred to by its chemical identifier or structure, is a synthetic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Molecular Structure

  • Molecular Formula : C21H22ClN5O3S
  • Molecular Weight : 451.95 g/mol
  • IUPAC Name : this compound
  • SMILES : Cn(cc1C(Nc2ccccc2)=O)nc1S(N(CC1)CCN1c(cc1)ccc1Cl)(=O)=O

Physical Properties

PropertyValue
LogP (Partition Coefficient)4.102
Water Solubility (LogSw)-4.60
Polar Surface Area60.483 Ų

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical physiological processes. It has been studied for its potential roles in:

  • Antitumor Activity : The pyrazole core has been associated with antitumor properties, as seen in studies involving similar compounds that inhibit cancer cell proliferation through various pathways, including apoptosis induction and anti-inflammatory effects .
  • Enzyme Inhibition : The compound exhibits significant inhibitory action against several enzymes, including acetylcholinesterase and urease, which are crucial in neurodegenerative diseases and microbial infections, respectively .

Pharmacological Effects

Research indicates that the compound may possess a range of pharmacological effects:

  • Antibacterial Activity : Preliminary studies have shown moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis, suggesting potential applications in treating bacterial infections .
  • Antidiabetic Effects : Some derivatives of pyrazole compounds have demonstrated hypoglycemic activity, indicating a possible role in managing diabetes .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds or derivatives:

  • Antitumor Studies : A study published in the Brazilian Journal of Pharmaceutical Sciences highlighted the synthesis of pyrazole derivatives showing promising antitumor activity against various cancer cell lines. The results indicated that modifications to the pyrazole structure could enhance efficacy .
  • In Silico Studies : Computational docking studies have revealed potential binding interactions with key amino acids in target proteins, supporting the hypothesis that these compounds can effectively modulate biological pathways .
  • Enzyme Inhibition Assays : Compounds similar to the target molecule have been tested for their ability to inhibit urease and acetylcholinesterase, with some showing IC50 values indicative of strong inhibitory potential .

Comparison with Similar Compounds

Structural Analogs in Cannabinoid Receptor Modulation

a. 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide

  • Structure : Shares a pyrazole-3-carboxamide core but differs in substituents:
    • A 2,4-dichlorophenyl group at position 1.
    • A 3-pyridylmethyl group instead of a 3-methoxypropyl chain.
  • Activity : Exhibits potent CB1 antagonism (IC₅₀ = 0.139 nM), attributed to the dichlorophenyl and pyridylmethyl groups enhancing receptor binding .

b. Anandamide (Arachidonylethanolamide)

  • Structure: A natural endocannabinoid with a polyunsaturated fatty acid chain and ethanolamide group.
  • Activity : Binds CB1 with moderate affinity (Ki ≈ 89 nM) but lacks the synthetic pyrazole/piperazine scaffold .
  • Contrast: The target compound’s synthetic design prioritizes metabolic stability over the rapid degradation seen in endogenous ligands like anandamide .

c. 3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl methanesulphonate (Compound 3i)

  • Structure : Contains a 4-chlorophenylpiperazine group linked via a propyl sulfonate chain.
  • Synthesis : Prepared via nucleophilic substitution in acetonitrile with NaOH, characterized by NMR and MS .
  • Relevance : Highlights the importance of the 4-chlorophenylpiperazine motif in CNS-targeted compounds, though its pharmacological profile remains uncharacterized .

Table 1: Key Comparisons of Pyrazole/Piperazine Derivatives

Compound Name Core Structure Key Substituents Receptor Affinity (IC₅₀/Ki) Source
Target Compound Pyrazole-4-carboxamide 4-(4-Cl-Ph)-piperazine sulfonyl, 3-MeOPr Not reported
5-(4-Cl-Ph)-1-(2,4-diCl-Ph)-4-Me-N-(3-PyMe) Pyrazole-3-carboxamide 2,4-diCl-Ph, 3-pyridylmethyl CB1 IC₅₀ = 0.139 nM
Anandamide Fatty acid ethanolamide Arachidonyl chain CB1 Ki ≈ 89 nM
Compound 3i Piperazine-sulfonate 4-Cl-Ph-piperazine, propyl sulfonate Not reported

Key Observations :

Substituent Impact : The 4-chlorophenyl group in the target compound and its analogs enhances lipophilicity and receptor binding, critical for CNS penetration. The 3-methoxypropyl chain may improve solubility compared to bulkier groups like pyridylmethyl .

Synthetic Flexibility : Piperazine-linked compounds are often synthesized via sulfonylation or alkylation reactions under mild conditions (e.g., acetonitrile, NaOH), enabling modular derivatization .

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